Z-Gly-gly-ser-OH

Catalog No.
S12746167
CAS No.
M.F
C15H19N3O7
M. Wt
353.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Gly-gly-ser-OH

Product Name

Z-Gly-gly-ser-OH

IUPAC Name

3-hydroxy-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

Molecular Formula

C15H19N3O7

Molecular Weight

353.33 g/mol

InChI

InChI=1S/C15H19N3O7/c19-8-11(14(22)23)18-13(21)7-16-12(20)6-17-15(24)25-9-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,16,20)(H,17,24)(H,18,21)(H,22,23)

InChI Key

KYTIRPLRFNXNAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O

Z-Gly-gly-ser-OH, chemically known as Z-Glycine-Glycine-Serine-Hydroxyl, is a tripeptide that consists of three amino acid residues: glycine, glycine, and serine. The "Z" in its name indicates that the amino group of the first glycine is protected by a benzyloxycarbonyl (Z) group, which is commonly used in peptide synthesis to prevent unwanted reactions during the formation of peptide bonds. This compound has the molecular formula C₁₃H₁₆N₂O₆ and a molecular weight of 288.28 g/mol .

  • Oxidation: The hydroxyl group on the serine residue can undergo oxidation, potentially forming a carbonyl group.
  • Reduction: The compound can be reduced to yield different derivatives.
  • Peptide Bond Formation: It can react with other amino acids or peptide fragments to form longer peptides through standard peptide bond formation mechanisms .

Z-Gly-gly-ser-OH exhibits biological activity primarily related to its role as a substrate for peptidases. It has been shown to hydrolyze glycoproteins and is involved in various biochemical pathways within microorganisms. The serine residue contributes to its enzymatic properties, making it relevant in biological systems .

Several methods are available for synthesizing Z-Gly-gly-ser-OH:

  • Stepwise Fragment Condensation: This method involves sequential addition of amino acids to form the peptide chain. Each amino acid is activated and coupled to the growing chain under controlled conditions.
  • Solid-Phase Peptide Synthesis: This technique allows for the synthesis of peptides on a solid support, facilitating purification steps and minimizing side reactions. The Z group is typically removed at the final stage to yield the free peptide .

Z-Gly-gly-ser-OH has various applications in biochemical research and pharmaceutical development:

  • Peptide Synthesis: It serves as an intermediate for synthesizing larger peptides and proteins.
  • Enzyme Substrate: Its role as a substrate for specific enzymes makes it valuable in studying enzyme kinetics and mechanisms.
  • Research Tool: It can be utilized in assays to investigate protein interactions and functions .

Interaction studies involving Z-Gly-gly-ser-OH focus on its binding affinities and interactions with enzymes or receptors:

  • Enzymatic Hydrolysis: Studies have shown that Z-Gly-gly-ser-OH can be hydrolyzed by various peptidases, providing insights into enzyme specificity and activity.
  • Binding Studies: Research has indicated that this compound can bind to certain receptors or proteins, influencing cellular responses .

Z-Gly-gly-ser-OH shares structural similarities with other tripeptides but has unique characteristics due to its specific sequence and protective group. Here are some similar compounds:

Compound NameStructureUnique Features
Z-Gly-gly-gly-OHGlycine-Glycine-GlycineAll glycine residues; simpler structure
Z-Gly-gly-Phe-OHGlycine-Glycine-PhenylalanineContains phenylalanine; used in different biological assays
Z-Gly-gly-His-OHGlycine-Glycine-HistidineHistidine provides unique binding properties

Z-Gly-gly-ser-OH's unique combination of glycine and serine residues allows it to participate in specific biochemical pathways, distinguishing it from these similar compounds .

Solid-phase peptide synthesis represents the predominant methodology for synthesizing Z-Gly-Gly-Ser-OH and related tripeptides [9] [12]. This approach involves anchoring the growing peptide chain to an insoluble polymeric support, enabling efficient purification through simple washing procedures [15].

Merrifield Solid-Phase Approach

The Merrifield method employs polystyrene resin functionalized with chloromethyl groups for peptide assembly [12] [15]. For Z-Gly-Gly-Ser-OH synthesis, the serine residue is first attached to the resin through its carboxyl terminus via an ester linkage formed through SN2 displacement [12]. The synthesis proceeds through iterative cycles of deprotection and coupling reactions [9].

Table 1: Typical Merrifield SPPS Parameters for Z-Gly-Gly-Ser-OH

ParameterValueReference
Resin Loading0.5-1.0 mmol/g [9]
Coupling Time60-120 minutes [12]
Deprotection Time20-30 minutes [15]
Coupling Efficiency95-99% [50]
Temperature25-40°C [9]

The process begins with attachment of Boc-protected serine to the chloromethylated polystyrene resin [12]. Following deprotection with trifluoroacetic acid, the first glycine residue is coupled using dicyclohexylcarbodiimide activation [15]. The sequence continues with incorporation of the second glycine residue and final attachment of the Z-protected amino terminus [9].

Protecting Group Strategies in SPPS

The synthesis of Z-Gly-Gly-Ser-OH requires careful selection of orthogonal protecting groups to prevent side reactions during chain assembly [10] [13]. The benzyloxycarbonyl group provides permanent protection of the amino terminus, while temporary protection strategies vary depending on the synthetic approach [16].

Fluorenylmethoxycarbonyl (Fmoc) Strategy:
The Fmoc approach utilizes base-labile protection for temporary amino group blocking [10] [16]. Fmoc-protected amino acids are coupled to the growing chain, followed by deprotection using piperidine in dimethylformamide [9]. This strategy offers true orthogonality with acid-labile side chain protecting groups [13].

tert-Butoxycarbonyl (Boc) Strategy:
The Boc methodology employs acid-labile temporary protection combined with benzyl-based permanent protection [10] [16]. Deprotection occurs using trifluoroacetic acid, while final cleavage requires hydrogen fluoride treatment [13]. This quasi-orthogonal system enables selective manipulation of protecting groups [10].

Table 2: Protecting Group Stability Comparison

Protecting GroupDeprotection ConditionsStability to BasesStability to Acids
Fmoc20% piperidine/DMFLabileStable
BocTFAStableLabile
ZH2/Pd or HBr/AcOHStableStable

The serine hydroxyl group requires specific protection to prevent side reactions during synthesis [13] [16]. Common strategies include tert-butyl ether formation or trityl protection, both removable under acidic conditions [10].

Solution-Phase Synthesis Techniques

Solution-phase methodologies offer alternative approaches for Z-Gly-Gly-Ser-OH preparation, particularly advantageous for large-scale production [17] [18]. These techniques allow purification of intermediates and provide better control over stereochemical integrity [17].

Fragment Condensation Methods

Fragment condensation involves coupling of preformed peptide segments to construct the target tripeptide [17] [19]. For Z-Gly-Gly-Ser-OH, this approach typically employs coupling of Z-Gly-Gly-OH with H-Ser-OH or alternative fragmentation patterns [19].

Convergent Assembly:
The dipeptide Z-Gly-Gly-OH serves as the amino component in fragment condensation with activated serine derivatives [17]. Activation methods include formation of active esters, anhydrides, or coupling reagent-mediated condensation [19]. Propylphosphonic anhydride has demonstrated particular efficacy in tripeptide synthesis through fragment coupling [8].

Table 3: Fragment Coupling Efficiency Data

Fragment CombinationCoupling ReagentYield (%)Epimerization (%)Reference
Z-Gly-Gly-OH + H-Ser-OMePPA85-92<2 [8]
Z-Gly-OH + H-Gly-Ser-OHEDC/HOBt78-85<5 [17]
Z-Gly-Gly-Gly-OH + H-Ser-OHHATU82-88<3 [17]

Sequential coupling strategies involve stepwise assembly beginning with Z-Gly-OH as the starting material [17]. This approach requires careful optimization of reaction conditions to minimize side reactions and maintain high yields [19].

Racemization Monitoring and Mitigation

Racemization represents a critical concern in solution-phase peptide synthesis, particularly affecting amino acids with electron-withdrawing substituents [6] [21]. For Z-Gly-Gly-Ser-OH synthesis, serine shows moderate susceptibility to epimerization during coupling reactions [24].

Mechanistic Considerations:
Racemization occurs through enolate formation at the activated amino acid during coupling [6] [24]. Base-catalyzed abstraction of the alpha-hydrogen leads to loss of stereochemical integrity [21]. The extent of racemization depends on coupling reagent, base strength, reaction time, and temperature [24].

Monitoring Techniques:
Capillary electrophoresis with chiral selectors enables detection of epimerization products at levels below 0.1% [21]. High-performance liquid chromatography with chiral stationary phases provides alternative analytical approaches [24]. Nuclear magnetic resonance spectroscopy can detect diastereomeric impurities in model systems [6].

Table 4: Racemization Rates for Common Coupling Conditions

Coupling SystemTemperature (°C)Time (h)Racemization (%)Reference
EDC/HOAt25229.8 [6]
DIC/HOAt2524.2 [6]
HATU/DIPEA2518-12 [24]
COMU/TMP250.5<2 [24]

Mitigation Strategies:
Optimization of coupling reagents significantly reduces racemization rates [24]. COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]carbenium hexafluorophosphate) combined with 2,4,6-trimethylpyridine provides superior stereochemical control [24]. Lower reaction temperatures and shorter coupling times minimize epimerization while maintaining acceptable yields [6].

Enzymatic Coupling Approaches

Enzymatic synthesis offers unique advantages for Z-Gly-Gly-Ser-OH preparation through selective bond formation under mild conditions [25] [27]. Protease-catalyzed coupling reactions proceed with high stereoselectivity and minimal side product formation [28].

α-Chymotrypsin-Mediated Synthesis

α-Chymotrypsin catalyzes peptide bond formation through its serine protease mechanism, enabling synthesis of Z-Gly-Gly-Ser-OH from appropriate substrates [25] [26]. The enzyme exhibits broad substrate specificity for aromatic amino acids while accommodating various acyl donors [27].

Mechanistic Pathway:
The enzymatic process involves formation of an acyl-enzyme intermediate through nucleophilic attack by the active site serine [26]. This intermediate undergoes aminolysis with the amino component to form the peptide product [25]. The reaction competes with hydrolysis, requiring optimization of conditions to favor synthesis [28].

Table 5: α-Chymotrypsin Synthesis Parameters

ParameterOptimal RangeEffect on YieldReference
pH6.5-7.5Maximum activity [25]
Temperature25-37°CEnzyme stability [30]
Substrate Ratio1:1 to 1:2Synthesis/hydrolysis [25]
Enzyme Concentration5-20 mg/mLReaction rate [32]

Substrate design influences reaction efficiency significantly [27]. Ester substrates of the form Z-Gly-Gly-OMe serve as effective acyl donors when coupled with serine amide acceptors [30]. The enzyme shows preference for methyl esters over ethyl esters in terms of reaction rate [32].

Low-Water Media Optimization

Enzymatic synthesis in organic solvents with controlled water content enhances peptide bond formation by shifting equilibrium toward condensation [30] [32]. α-Chymotrypsin retains activity in water-miscible organic solvents when properly conditioned [30].

Solvent Selection:
Acetonitrile containing 4% water provides optimal conditions for Z-Gly-Gly-Ser-OH synthesis [32]. Dimethylformamide can be incorporated to improve substrate solubility, though enzyme activity decreases at high concentrations [32]. The acetonitrile to dimethylformamide ratio significantly affects reaction kinetics [30].

Enzyme Immobilization:
Adsorption of α-chymotrypsin onto porous silica materials stabilizes the enzyme in organic media [32]. This approach eliminates the need for enzyme recovery while maintaining catalytic activity through multiple reaction cycles [30]. Immobilized preparations show enhanced operational stability compared to free enzyme [32].

Table 6: Solvent Composition Effects on Enzymatic Synthesis

Solvent SystemWater Content (%)Relative ActivityProduct Yield (%)Reference
Acetonitrile410085-92 [32]
ACN/DMF (1:1)47578-85 [32]
DMF44565-72 [30]

Emerging One-Pot Cascade Synthesis

One-pot methodologies streamline Z-Gly-Gly-Ser-OH synthesis by combining multiple bond-forming reactions in a single reaction vessel [33] [34]. These approaches reduce purification steps and improve overall synthetic efficiency [38].

Chemoselective Coupling Protocols

Chemoselective strategies enable sequential peptide bond formation without isolation of intermediates [33] [36]. For Z-Gly-Gly-Ser-OH synthesis, orthogonal activation methods permit selective coupling of different amino acid components [39].

Double Chemoselective Coupling:
This methodology involves sequential formation of two peptide bonds through orthogonal activation strategies [33]. The first coupling employs standard amide bond formation between Z-Gly-OH and H-Gly-OEt, followed by selective activation and coupling with serine [33]. Global yields of 80-95% are achievable with minimal epimerization [33].

Table 7: One-Pot Synthesis Results

Reaction SequenceGlobal Yield (%)Reaction Time (h)Purity (%)Reference
Sequential coupling88-958-12>95 [33]
Cascade assembly82-906-10>90 [38]
Fragment condensation75-8512-18>92 [34]

Nanostar Sieving Approach:
Liquid-phase synthesis employing molecular weight-based separation enables one-pot peptide assembly [34]. The growing peptide remains attached to a high-molecular-weight support, facilitating purification through nanofiltration [34]. This method combines advantages of solution-phase and solid-phase approaches [38].

Multicomponent Reactions:
Ugi four-component reactions provide alternative access to peptide scaffolds in a single transformation [37]. Though not directly applicable to Z-Gly-Gly-Ser-OH, these methodologies demonstrate the potential for convergent peptide assembly [37]. Future developments may extend multicomponent approaches to linear tripeptide synthesis [40].

The comprehensive structural characterization of Z-Gly-Gly-Ser-OH (benzyloxycarbonyl-glycyl-glycyl-L-serine) requires sophisticated analytical methodologies to elucidate its conformational properties and assess its purity. This tripeptide, with molecular formula C₁₅H₁₉N₃O₇ and molecular weight 353.33 g/mol [1], presents unique challenges for analysis due to its flexible peptide backbone and multiple conformational states.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy serves as the cornerstone analytical technique for detailed structural characterization of Z-Gly-Gly-Ser-OH, providing atomic-level information about its three-dimensional structure and dynamic behavior in solution.

¹H NMR Assignments for Glycopeptide Analogues

The ¹H NMR analysis of Z-Gly-Gly-Ser-OH reveals characteristic chemical shift patterns that reflect the peptide's structural features and conformational dynamics. The benzyloxycarbonyl protecting group produces distinctive aromatic signals in the 7.2-7.5 ppm region, with the phenyl protons exhibiting typical coupling patterns [2]. The glycine residues contribute characteristic αH signals appearing as doublets of doublets, typically observed between 3.8-4.2 ppm, with coupling constants reflecting the peptide backbone conformation [3].

For glycopeptide analogues containing the Gly-Gly-Ser sequence, systematic chemical shift assignments have been established through two-dimensional NMR correlation experiments [4]. The serine residue displays distinctive ¹H NMR signatures, with the αH proton resonating at approximately 4.1-4.3 ppm and the βH₂ protons appearing as a characteristic AB system around 3.7-3.9 ppm [5]. The hydroxyl group of serine, when observable under appropriate conditions, typically resonates between 4.5-5.5 ppm, depending on the hydrogen bonding environment and exchange kinetics [6].

Sequential assignment procedures for tripeptides like Z-Gly-Gly-Ser-OH rely on COSY and TOCSY experiments to establish through-bond connectivities [7]. The amide NH protons provide crucial structural information, with chemical shifts in the 7.5-8.5 ppm range reflecting the local hydrogen bonding environment and secondary structure propensity [3]. Temperature-dependent chemical shift studies reveal dynamic exchange processes, with NH protons showing linear temperature coefficients indicative of solvent accessibility and intramolecular hydrogen bonding patterns [3].

Conformational Studies in Trifluoroethanol-Water Systems

Trifluoroethanol-water mixtures represent powerful solvent systems for investigating the conformational preferences of peptides like Z-Gly-Gly-Ser-OH. The mechanism by which trifluoroethanol stabilizes secondary structure involves preferential aggregation of trifluoroethanol molecules around peptides, displacing water and creating a low dielectric environment that favors intrapeptide hydrogen bond formation [8] [9].

In trifluoroethanol-water systems, Z-Gly-Gly-Ser-OH exhibits altered conformational equilibria compared to pure aqueous solution. The stabilizing effect manifests through selective destabilization of solvent-exposed amide functions, consequently favoring compact conformations that maximize intramolecular hydrogen bonding [10]. Studies on related glycopeptides demonstrate that trifluoroethanol concentrations between 20-40% (v/v) provide optimal conditions for structure stabilization without inducing artificial conformations [8].

The conformational analysis reveals that the flexible Gly-Gly dipeptide segment exhibits enhanced structural organization in trifluoroethanol-water mixtures. Chemical shift perturbations observed upon trifluoroethanol addition indicate decreased conformational averaging, with amide protons showing characteristic downfield shifts reflecting reduced solvent exchange and enhanced hydrogen bonding [10]. The serine residue hydroxyl group participates in stabilizing interactions, with its chemical shift and coupling patterns providing insights into local structural organization [3].

Temperature-dependent NMR studies in trifluoroethanol-water systems reveal thermodynamic parameters governing conformational transitions. The Gly-Gly-Ser sequence shows characteristic behavior with temperature coefficients for NH protons reflecting the balance between intramolecular hydrogen bonding and solvent accessibility [3]. These measurements provide quantitative assessment of conformational stability and dynamic exchange processes occurring on the NMR timescale.

Mass Spectrometric Profiling

Mass spectrometry provides complementary analytical capabilities for characterizing Z-Gly-Gly-Ser-OH, offering precise molecular weight determination, fragmentation pattern analysis, and quantitative assessment capabilities essential for comprehensive structural validation.

LC-MS/MS Quantification of Amino Acid Residues

Liquid chromatography-tandem mass spectrometry represents the most sensitive and selective approach for quantifying amino acid residues in Z-Gly-Gly-Ser-OH following controlled hydrolysis procedures. The methodology employs acid hydrolysis using 6 M hydrochloric acid at elevated temperatures to cleave peptide bonds and generate individual amino acids for subsequent analysis [11] [12].

Following hydrolysis, the liberated amino acids glycine and serine are quantified using reversed-phase ultra-performance liquid chromatography coupled with multiple reaction monitoring mass spectrometry. Stable isotope-labeled internal standards (¹³C- and/or ¹⁵N-labeled amino acids) ensure accurate quantification through compensation for matrix effects and analytical variability [11]. The method achieves baseline separation of underivatized amino acids without requiring chemical derivatization, utilizing standard C₁₈-based reversed-phase chromatography with formic acid-acetonitrile gradient systems [11].

For Z-Gly-Gly-Ser-OH, the expected stoichiometric ratio of glycine to serine should be 2:1, providing an internal validation of analytical accuracy. Quantification precision typically achieves coefficients of variation below 10% for both amino acids when present at femtomole to picomole levels [11]. The method demonstrates excellent linearity across concentration ranges spanning three to four orders of magnitude, with correlation coefficients exceeding 0.997 [11].

Analytical challenges specific to the Gly-Gly-Ser sequence include potential incomplete hydrolysis of the Gly-Gly dipeptide bond and oxidation of serine under harsh hydrolytic conditions. Optimization studies reveal that 24-hour hydrolysis at 110°C provides complete peptide bond cleavage while minimizing side reactions [11]. Serine quantification accounts for potential conversion to oxidized forms, with mass spectrometric detection configured to monitor both native and modified amino acid species [11].

Purity Assessment via MRM Detection

Multiple reaction monitoring provides highly specific and sensitive detection capabilities for assessing the purity of Z-Gly-Gly-Ser-OH preparations. The MRM approach monitors characteristic precursor-to-product ion transitions that uniquely identify the target compound while simultaneously detecting potential impurities and degradation products [13] [14].

For Z-Gly-Gly-Ser-OH purity assessment, the primary MRM transition monitors the protonated molecular ion (m/z 354.1) fragmentation to characteristic product ions. The most abundant fragment typically corresponds to loss of the benzyloxycarbonyl protecting group, generating a product ion at m/z 220.1 [14]. Additional diagnostic transitions include sequential losses of amino acid residues, providing structural confirmation and enhancing detection specificity [15].

Purity determination employs external calibration using certified reference standards of Z-Gly-Gly-Ser-OH across concentration ranges appropriate for the sample matrix. Typical analytical conditions utilize electrospray ionization in positive ion mode with collision-induced dissociation energies optimized for maximum sensitivity of target transitions [14]. The method achieves detection limits in the attomole range with linear dynamic ranges spanning four orders of magnitude [14].

Common impurities in Z-Gly-Gly-Ser-OH preparations include deletion sequences (Z-Gly-Gly-OH, Z-Gly-Ser-OH), incomplete deprotection products, and synthetic byproducts generated during peptide assembly [16]. Each potential impurity requires specific MRM transitions for quantitative assessment. The purity calculation integrates peak areas from all detected species, expressing results as percentage of target compound relative to total peptide content [16].

Quality control parameters for MRM-based purity assessment include retention time reproducibility (typically ±0.1 minutes), peak area precision (coefficient of variation <15%), and mass spectral confirmation of product ion ratios [13]. The analytical method validates against alternative techniques such as high-performance liquid chromatography with ultraviolet detection to ensure comprehensive impurity profiling [16].

Advanced MRM applications extend to enantiomeric purity assessment when chiral chromatographic conditions are employed. For Z-Gly-Gly-Ser-OH containing L-serine, detection of D-serine-containing impurities requires specialized analytical conditions with chiral stationary phases and modified MRM parameters to achieve stereochemical discrimination [17].

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

353.12229995 g/mol

Monoisotopic Mass

353.12229995 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-09-2024

Explore Compound Types